

# ZEN-3694: A Novel Approach in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ZEN-2759 |           |
| Cat. No.:            | B611931  | Get Quote |

ZEN-3694, a potent oral bromodomain and extraterminal domain (BET) inhibitor, is emerging as a significant agent in the landscape of metastatic castration-resistant prostate cancer (mCRPC) research. Its unique mechanism of action, targeting epigenetic regulators of gene expression, offers a promising strategy to overcome resistance to current standard-of-care therapies, particularly androgen receptor signaling inhibitors (ARSIs).

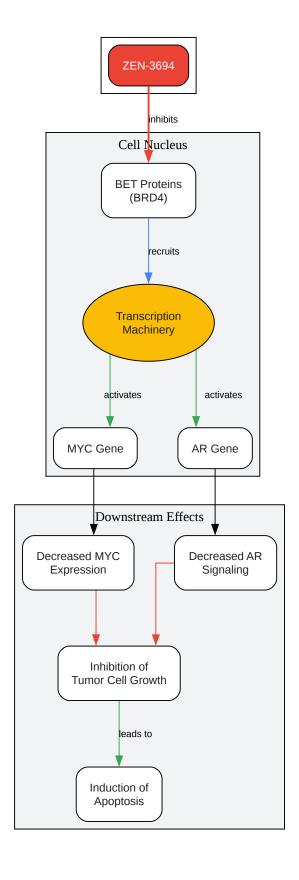
## Mechanism of Action: Targeting Transcriptional Dysregulation

ZEN-3694 functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenome, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific gene promoters. In prostate cancer, BET proteins play a crucial role in driving the expression of key oncogenes, including MYC, and are implicated in the regulation of the Androgen Receptor (AR) signaling pathway.

By inhibiting BET proteins, ZEN-3694 effectively disrupts the transcriptional programs that fuel tumor growth and survival. Notably, it has been shown to block the expression of the MYC gene, a critical driver of cellular proliferation in various cancers, including prostate cancer.[1] Furthermore, preclinical evidence suggests that BET inhibitors can modulate the AR signaling axis, potentially re-sensitizing tumors to ARSIs like enzalutamide.[2] This is particularly relevant in the context of AR-independent resistance mechanisms, where tumors no longer rely on direct AR signaling for growth.[2][3]



Below is a diagram illustrating the proposed mechanism of action of ZEN-3694 in the context of prostate cancer.





Click to download full resolution via product page

**Caption:** Proposed mechanism of action of ZEN-3694 in prostate cancer.

## **Clinical Development and Efficacy**

ZEN-3694 has been evaluated in clinical trials, primarily in combination with the ARSI enzalutamide, for patients with mCRPC who have progressed on prior ARSI therapy.[2] A Phase 1b/2a study demonstrated that the combination was well-tolerated and showed encouraging preliminary efficacy.[2][4]

| Parameter  | Value                         |
|--|-------------------------------|
| Number of Patients                                   | 75                            |
| Prior Treatment Resistance                           |                               |
| Abiraterone  | 40.0%                         |
| Enzalutamide   | 45.3%                         |
| Both   | 14.7%                         |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months (95% CI, 4.6-12.9) |
| Composite Median Radiographic or Clinical PFS        | 5.5 months (95% CI, 4.0-7.8)  |
| Grade ≥3 Toxicities                                  | 18.7%                         |
| Grade 3 Thrombocytopenia                             | 4%                            |

An ongoing randomized Phase 2b trial is further evaluating the combination of ZEN-3694 and enzalutamide compared to enzalutamide alone in mCRPC patients who have shown a suboptimal response to a first-line ARSI.[3]



| Primary Endpoint                                      | Secondary Endpoints                                  |  |
|---|--|--|
| Radiographic progression-free survival (rPFS) by BICR | Progression-free survival by investigator assessment |  |
| Overall survival                                      |  |  |
| PSA50 response rate                                   | <del>-</del>   |  |
| Objective response rate by RECIST 1.1                 | <del>-</del>   |  |
| Patient-reported health status and quality of life    | <del>-</del>   |  |

## **Experimental Protocols**

Detailed experimental protocols from the published studies are summarized below.

- Study Design: This was a 3+3 dose-escalation study followed by a dose-expansion phase.
- Patient Population: Patients with progressive mCRPC who were resistant to abiraterone and/or enzalutamide.
- Treatment: ZEN-3694 was administered orally once daily at doses ranging from 36 to 144 mg, in combination with standard-dose enzalutamide.
- Pharmacodynamic Assessments: Whole-blood RNA expression of BETi targets was measured to assess target engagement.
- Efficacy Evaluation: Efficacy was assessed by radiographic progression-free survival (rPFS) and composite radiographic or clinical progression-free survival (PFS).
- Biomarker Analysis: Baseline tumor biopsies were analyzed for androgen receptor (AR) transcriptional activity.

This is a three-arm study investigating ZEN-3694 in combination with enzalutamide and pembrolizumab.

Study Design: A phase II trial with a safety lead-in cohort.



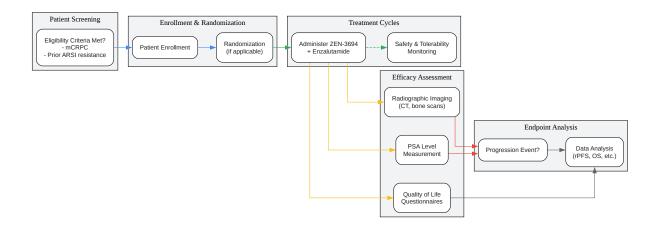




- Patient Population: Patients with mCRPC who had prior disease progression on at least one second-generation androgen signaling inhibitor. Patients were enrolled into two cohorts based on the clinicogenomic evidence of transdifferentiated mCRPC.
- Treatment Regimen:
  - Pembrolizumab administered intravenously (IV) over 30 minutes on day 1.
  - ZEN-3694 administered orally (PO) once daily (QD).
  - Enzalutamide administered PO QD on days 1-21.
  - For patients not on enzalutamide prior to the study, ZEN-3694 was initiated on day 1 of cycle 2.
- Primary Objective: To evaluate the efficacy of the combination therapy.

The workflow for a typical clinical trial involving ZEN-3694 is depicted in the diagram below.





Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial of ZEN-3694 in mCRPC.

### **Future Directions**

The promising results from the initial studies of ZEN-3694 in combination with enzalutamide have paved the way for further investigation. The ongoing Phase 2b trial will provide more definitive evidence of its clinical benefit in a larger, randomized patient population. Moreover, the exploration of ZEN-3694 in combination with other agents, such as checkpoint inhibitors like pembrolizumab, highlights the potential for this BET inhibitor to become a cornerstone of future therapeutic strategies for advanced prostate cancer.[1] The ability of ZEN-3694 to target



tumors with low AR transcriptional activity suggests its potential utility in a broader patient population, including those with more aggressive, AR-independent disease.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Prostate Cancer zenithepigenetics [zenithepigenetics.com]
- 3. urotoday.com [urotoday.com]
- 4. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZEN-3694: A Novel Approach in Metastatic Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611931#zen-2759-potential-in-prostate-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com